
2-Hexadecenal
Übersicht
Beschreibung
Synthesis Analysis
2-Hexadecenal can be formed through the free-radical destruction of sphingolipids, involving the stages of nitrogen-centered radical formation from starting molecules and subsequent fragmentation via the rupture of C–C and O–H bonds. This process is induced by factors like hypochlorous acid and gamma-radiation, as observed in specific cellular contexts (Shadyro et al., 2015).
Molecular Structure Analysis
While specific studies focusing on the molecular structure of 2-Hexadecenal were not identified, research on similar compounds can provide insights. For instance, studies on hexagonal boron nitride, which shares structural similarities with graphene, reveal intricate structural characteristics and potential for various applications (Roy et al., 2021). These insights, although indirect, can inform our understanding of 2-Hexadecenal's molecular structure.
Chemical Reactions and Properties
2-Hexadecenal undergoes various chemical reactions, particularly in biological systems. It's involved in cytoskeletal reorganization, DNA damage, and apoptosis, often through mechanisms involving electrophilic modification of proteins and DNA. This compound is a byproduct of sphingolipid metabolism and its accumulation can lead to pathogenesis (Jarugumilli et al., 2018).
Physical Properties Analysis
The physical properties of 2-Hexadecenal are not explicitly documented in the available literature. However, the study of similar compounds, such as hexagonal crystals and boron nitride, reveals that these structures possess high thermal conductivity, mechanical strength, and chemical inertness, which could be analogous to the properties of 2-Hexadecenal (Wang et al., 2010).
Chemical Properties Analysis
2-Hexadecenal's chemical properties are influenced by its role in cellular processes. It can covalently modify cellular proteins, impacting processes like apoptosis and cytoskeletal reorganization. This compound's reactivity, particularly as a lipid-derived electrophile, highlights its significance in biological systems and potential for broader chemical applications (Jarugumilli et al., 2018).
Wissenschaftliche Forschungsanwendungen
1. Redox Processes in Glioma Cells
2-Hexadecenal, an unsaturated aldehyde formed during the free radical destruction of sphingolipids under oxidative stress, exhibits biological activity by inhibiting proliferation and inducing apoptosis in rat C6 glioma cells. Its presence significantly increases the yield of superoxide anion radicals and affects the redox state of cells, suggesting its role as a signaling molecule in redox processes (Amaegberi et al., 2019).
2. Formation and Biological Role in Cells
2-Hexadecenal is produced from sphingolipids by gamma-, UV-irradiation, and HOCl exposure. It regulates reactive oxygen species generation in human peripheral blood neutrophils and modifies astroglial cells' functions, leading to cytoskeleton reorganization and apoptosis through the JNK and p38 mitogen-activated protein kinase pathways (Lisovskaya et al., 2017).
3. Cellular Targets and Mechanisms
As a lipid-derived electrophile, 2-Hexadecenal plays roles in cytoskeletal reorganization, DNA damage, and apoptosis. The alkyne-2-HD derivative has been used as a probe to identify over 500 potential cellular targets, offering insights into the deregulation of lipid metabolism in diseases (Jarugumilli et al., 2018).
4. Inhibition of Glioma Cell Growth
2-Hexadecenal causes a dose-dependent decrease in the proliferative and mitotic indices of C6 glioma cells. This process involves cytoskeleton rearrangement, changes in cell morphology, and apoptosis induction through the activation of various MAPK pathways (Amaegberi et al., 2019).
5. Interaction with BAX Protein
2-Hexadecenal, particularly trans-2-hexadecenal, has been shown to covalently react with the pro-apoptotic protein Bax at the Cys62 residue. This interaction is crucial for the activation of Bax and the subsequent regulation of apoptosis, providing potential therapeutic strategies for BAX modulation (Cohen et al., 2020).
Wirkmechanismus
Mode of Action
It is known that many similar compounds interact with cellular components, leading to changes in cellular function
Biochemical Pathways
It is likely that this compound interacts with multiple pathways, given its potential to interact with various cellular components
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its potential effects on the body
Result of Action
It is known that similar compounds can cause a variety of effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like (E)-2-hexadecenal . These factors can range from temperature and pH to the presence of other compounds in the environment. Understanding how these factors influence (E)-2-hexadecenal’s action can help optimize its use and predict its effects under different conditions.
Eigenschaften
IUPAC Name |
(E)-hexadec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFYXOVGVXZKT-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015907 | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexadecenal | |
CAS RN |
3163-37-9, 27104-14-9, 22644-96-8 | |
| Record name | 2-Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXADECENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of hexadecenal?
A1: Hexadecenal has the molecular formula C16H30O and a molecular weight of 238.40 g/mol.
Q2: Does hexadecenal exist in different isomeric forms?
A: Yes, hexadecenal exists in various isomeric forms, including (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (E)-2-hexadecenal. The specific isomer and its relative abundance can significantly influence its biological activity [, , , , ].
Q3: How does hexadecenal interact with Aspergillus fumigatus?
A: Research suggests that cis-9-hexadecenal inhibits the growth of Aspergillus fumigatus by targeting cell wall organization and melanin biosynthesis. It disrupts the formation of the extracellular matrix and reduces cell surface hydrophobicity, ultimately affecting fungal virulence [, ].
Q4: How does hexadecenal affect mitochondrial function in yeast?
A: Studies in yeast indicate that hexadecenal accumulation, regulated by enzymes like Dpl1p and Hfd1p, can impact mitochondrial function. Elevated hexadecenal levels are associated with decreased oxygen consumption, increased reactive oxygen species production, and mitochondrial fragmentation [].
Q5: What role does hexadecenal play in insect communication?
A: Hexadecenal isomers are key components of the sex pheromone blends in various insect species, including moths like Heliothis virescens, Helicoverpa armigera, and the rice stem borer Chilo suppressalis. The specific isomeric composition and ratio within the blend are crucial for species-specific attraction [, , , , , , , , ].
Q6: What are the potential applications of hexadecenal?
A: Hexadecenal holds potential for various applications, particularly in agriculture as a biopesticide. Its role in insect pheromone communication can be exploited for pest monitoring and mating disruption strategies, offering environmentally friendly pest control alternatives [, , , ].
Q7: Are there any safety concerns regarding hexadecenal use?
A: While hexadecenal is generally considered safe, further research is necessary to fully evaluate its toxicological profile and potential long-term effects. Careful consideration should be given to its environmental impact, degradation pathways, and potential for bioaccumulation [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



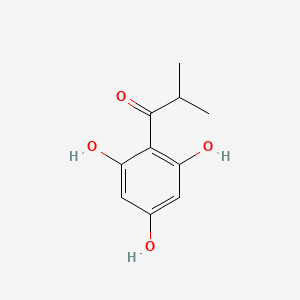
![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
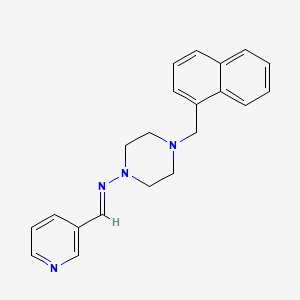
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)

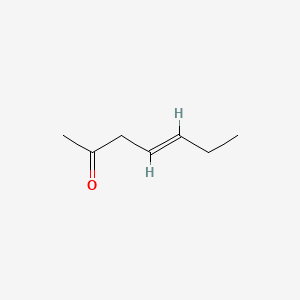
![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)

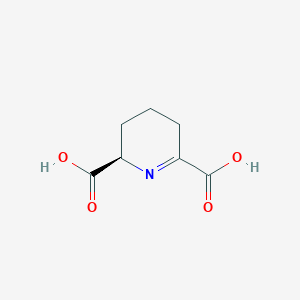


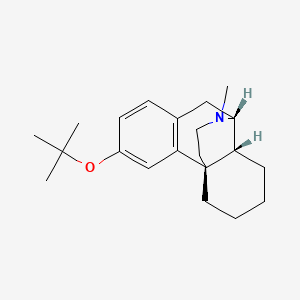
![1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine](/img/structure/B1231240.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)